5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid
Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a fluorine atom on the isonicotinic acid structure
Mechanism of Action
Target of Action
Similar compounds have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It’s known that tert-butyloxycarbonyl (boc) protected amino acids, like this compound, are typically used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation. It prevents unwanted side reactions and can be removed under acidic conditions .
Biochemical Pathways
The compound likely plays a role in the biochemical pathway of peptide synthesis . In this process, the Boc group protects the amino group, allowing for selective reactions to occur. Once the desired peptide bond is formed, the Boc group can be removed, revealing the amino group .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the formation of peptide bonds in a controlled manner, which is crucial in peptide synthesis . By protecting the amino group, the compound allows for selective reactions, leading to the desired peptide sequence .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s solubility and reactivity . Additionally, the compound’s stability and efficacy can be influenced by temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions .
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid has several applications in scientific research:
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-((tert-Butoxycarbonyl)amino)-isonicotinic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoroisonicotinic acid: Does not have the Boc-protected amino group, limiting its use in certain synthetic applications.
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is unique due to the presence of both the Boc-protected amino group and the fluorine atom. This combination allows for versatile synthetic applications and potential biological activity, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJLIDFAPYTBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442512 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-42-0 | |
Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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